molecular formula C20H18N2O5S B3471818 2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B3471818
M. Wt: 398.4 g/mol
InChI Key: NSMAQWHYKDSTCZ-UHFFFAOYSA-N
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Description

2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that features a unique combination of chromenyl and cyclopenta[b]thiophene moieties

Future Directions

The future directions of this compound could involve further exploration of its antimicrobial properties . Additionally, its use in the creation of fluorescent pigments suggests potential applications in the field of materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps:

    Formation of the Chromenyl Moiety: The chromenyl part can be synthesized starting from 4-methylcoumarin, which undergoes a series of reactions including hydroxylation and acetylation.

    Cyclopenta[b]thiophene Synthesis: This involves the cyclization of appropriate precursors under specific conditions, often using catalysts to facilitate the formation of the thiophene ring.

    Coupling Reaction: The final step involves coupling the chromenyl and cyclopenta[b]thiophene moieties through an amide bond formation, typically using reagents like carbonyldiimidazole or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the chromenyl moiety, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions due to its unique structural features.

Medicine

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Comparison with Similar Compounds

Similar Compounds

  • 2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid
  • 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate

Uniqueness

The uniqueness of 2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S/c1-10-7-17(24)27-14-8-11(5-6-12(10)14)26-9-16(23)22-20-18(19(21)25)13-3-2-4-15(13)28-20/h5-8H,2-4,9H2,1H3,(H2,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMAQWHYKDSTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=C(C4=C(S3)CCC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 5
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2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 6
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2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

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